molecular formula C7H6BrClMg B1604056 4-Chloro-3-methylphenylmagnesium bromide CAS No. 460747-53-9

4-Chloro-3-methylphenylmagnesium bromide

Cat. No. B1604056
M. Wt: 229.78 g/mol
InChI Key: GRISSYATSPDQCA-UHFFFAOYSA-M
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Description

“4-Chloro-3-methylphenylmagnesium bromide” is a chemical compound with the CAS Number: 460747-53-9 . It has a molecular weight of 229.79 . It is usually in the form of a solution .


Molecular Structure Analysis

The IUPAC name for this compound is bromo (4-chloro-3-methylphenyl)magnesium . The InChI code for this compound is 1S/C7H6Cl.BrH.Mg/c1-6-4-2-3-5-7 (6)8;;/h3-5H,1H3;1H;/q;;+1/p-1 .


Physical And Chemical Properties Analysis

The compound is a solution with a molecular weight of 229.79 .

Scientific Research Applications

Chemical Research and Exploration

4-Chloro-3-methylphenylmagnesium bromide is used in chemical research, particularly in the field of organic synthesis. Wittig (1980) discussed the role of phenylmagnesium halides in exploring new territories in chemical research, particularly in synthesizing hydrocarbons with potential for diyl formation (Wittig, 1980).

Condensation Reactions

Cheltsova, Chernyshev, and Petrov (1955) studied the behavior of alkenyl halides in condensation reactions, highlighting the role of compounds like 4-Chloro-3-methylphenylmagnesium bromide in these reactions (Cheltsova, Chernyshev, & Petrov, 1955).

Synthesis of Complex Organic Compounds

Research by TakedaAkira and TsuboiSadao (1977) focused on the synthesis of complex organic compounds like rosefuran and sesquirosefuran, using derivatives of furylmagnesium bromide, which shares similar properties with 4-Chloro-3-methylphenylmagnesium bromide (TakedaAkira & TsuboiSadao, 1977).

Reactions with Organomagnesium Halides

Mustafa, Mansour, and Zaher (1971) studied the behavior of triazine derivatives toward organomagnesium halides, demonstrating the versatility of phenylmagnesium bromide in organic reactions (Mustafa, Mansour, & Zaher, 1971).

Asymmetric Coupling in Organic Synthesis

Hiyama and Wakasa (1985) demonstrated the use of arylmagnesium bromides in asymmetric coupling reactions with allylic esters, a process that could be analogous to reactions involving 4-Chloro-3-methylphenylmagnesium bromide (Hiyama & Wakasa, 1985).

Reinvestigation of Arylmanganese Chemistry

Fischer, Görls, Friedrich, and Westerhausen (2009) reinvestigated arylmanganese chemistry, which could provide insights into the behavior and applications of similar compounds like 4-Chloro-3-methylphenylmagnesium bromide (Fischer, Görls, Friedrich, & Westerhausen, 2009).

Safety And Hazards

The compound is classified as extremely flammable and may cause drowsiness or dizziness . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

magnesium;1-chloro-2-methylbenzene-4-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl.BrH.Mg/c1-6-4-2-3-5-7(6)8;;/h3-5H,1H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRISSYATSPDQCA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[C-]=C1)Cl.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-methylphenylmagnesium bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Cowart, R Faghih, MP Curtis… - Journal of medicinal …, 2005 - ACS Publications
… By the method used to prepare 33a, a solution of 32 (0.35 g, 1.11 mmol) in THF and 4-chloro-3-methylphenylmagnesium bromide (11.1 mL of a 0.5 M solution in THF, 5.53 mmol) was …
Number of citations: 155 pubs.acs.org

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